2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, but various imidazole derivatives had been discovered as early as the 1840s . His synthesis used glyoxal and formaldehyde in ammonia to form imidazole . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .
Molecular Structure Analysis
Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .
Chemical Reactions Analysis
Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π -electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring .
Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity. For instance, N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide, a compound similar to the one , was synthesized and evaluated for its antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives show anti-inflammatory and antitumor activities . This makes them potential candidates for the development of new therapeutic agents in these areas.
Antidiabetic and Anti-allergic Activities
Imidazole derivatives have been reported to show antidiabetic and anti-allergic activities . This suggests potential applications in the treatment of diabetes and allergies.
Antiviral and Antioxidant Activities
Imidazole derivatives also show antiviral and antioxidant activities . This suggests potential applications in the treatment of viral infections and conditions related to oxidative stress.
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Electron-Transporting Material
Some boron compounds similar to the one have been used as electron-transporting materials in electroluminescent devices . A maximum brightness of 6450 cd m −2 at 12.5 V was realized when one such compound was used .
Catalyst in Synthesis
An acidic ionic liquid has been utilized as an effective and recyclable catalyst for the synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives with high yields under optimal reaction conditions and ultrasound irradiation . This suggests potential applications in green and sustainable chemistry.
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the study and development of imidazole derivatives continue to be a promising area in medicinal chemistry.
properties
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-12-19(13-15-20)25-21(28)16-30-24-22(17-8-4-2-5-9-17)26-23(27-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYTUOOETVTZPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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